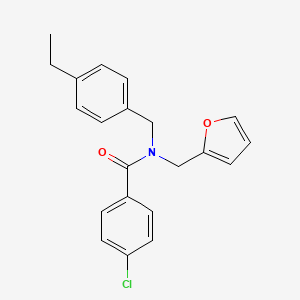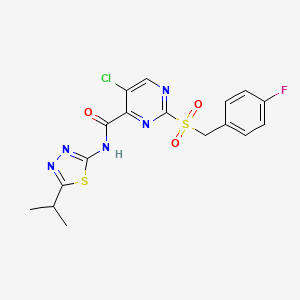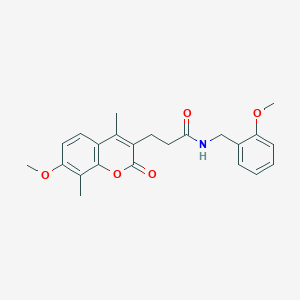
4-chloro-N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzoyl chloride, 4-ethylbenzylamine, and furan-2-ylmethanol.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the synthesis may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
4-chloro-N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used for substitution reactions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted benzamides.
科学的研究の応用
化学: より複雑な有機分子の合成における中間体として。
生物学: 酵素相互作用やタンパク質結合の研究における潜在的な用途。
医学: 特に特定の生物活性を持つ化合物を設計する際に、薬物開発における可能性のある応用。
産業: 特殊化学薬品や材料の製造における用途。
作用機序
4-クロロ-N-(4-エチルベンジル)-N-(フラン-2-イルメチル)ベンズアミドの作用機序は、その特定の用途によって異なります。医薬品化学においては、酵素や受容体などの特定の分子標的に結合し、結合相互作用を通じてその活性を調節する可能性があります。フラン環とベンズアミド部分は、これらの相互作用において重要な役割を果たす可能性があります。
6. 類似の化合物との比較
類似の化合物
- 4-クロロ-N-(4-メチルベンジル)-N-(フラン-2-イルメチル)ベンズアミド
- 4-クロロ-N-(4-エチルフェニル)-N-(フラン-2-イルメチル)ベンズアミド
- 4-クロロ-N-(4-エチルベンジル)-N-(チオフェン-2-イルメチル)ベンズアミド
独自性
4-クロロ-N-(4-エチルベンジル)-N-(フラン-2-イルメチル)ベンズアミドは、フラン環と4-エチルベンジル基の両方が存在するため、独自の特徴を持っています。これらの構造的特徴は、特定の分子標的に対する結合親和性と選択性を高める可能性があります。
類似化合物との比較
Similar Compounds
- 4-chloro-N-(4-methylbenzyl)-N-(furan-2-ylmethyl)benzamide
- 4-chloro-N-(4-ethylphenyl)-N-(furan-2-ylmethyl)benzamide
- 4-chloro-N-(4-ethylbenzyl)-N-(thiophen-2-ylmethyl)benzamide
Uniqueness
4-chloro-N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)benzamide is unique due to the presence of both the furan ring and the 4-ethylbenzyl group, which can impart specific chemical and biological properties. These structural features may enhance its binding affinity and selectivity for certain molecular targets.
特性
分子式 |
C21H20ClNO2 |
|---|---|
分子量 |
353.8 g/mol |
IUPAC名 |
4-chloro-N-[(4-ethylphenyl)methyl]-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C21H20ClNO2/c1-2-16-5-7-17(8-6-16)14-23(15-20-4-3-13-25-20)21(24)18-9-11-19(22)12-10-18/h3-13H,2,14-15H2,1H3 |
InChIキー |
MOZYGYUILWXYHW-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11383444.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11383448.png)
![N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)butanamide](/img/structure/B11383452.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide](/img/structure/B11383455.png)
![1-(4-ethylphenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11383462.png)

![7-benzyl-3-(4-fluorobenzyl)-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11383485.png)
![4-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B11383492.png)
![2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B11383496.png)
![1-(3-chlorophenyl)-4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11383502.png)
![2-(2,3-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[4-(propan-2-yl)benzyl]acetamide](/img/structure/B11383504.png)

![10-(4-bromophenyl)-8-(2-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11383515.png)
![N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-2-propoxybenzamide](/img/structure/B11383518.png)
